Photocatalytic H2 Evolution: Cyano Content vs. N-Heterocyclic Acceptors in Vinylene-Linked COFs
In a direct comparative study on vinylene-linked COFs for photocatalytic H2 evolution, the use of 2,4,6-trimethylbenzene-1,3,5-tricarbonitrile (TBTN) as an electron acceptor was benchmarked against COFs incorporating traditional N-heterocycle acceptors (e.g., triazine, bipyridine). The study explicitly notes that TBTN's assembly of C≡N bonds creates a 'more polarized electron-acceptor' and a 'strong electron-withdrawing property' compared to these N-heterocycles [1]. The COF synthesized with TBTN and a higher cyano content (3CN-COF) achieved a photocatalytic H2 production rate of 73 μmol h−1 under visible light [1]. This performance directly correlates with the enhanced electron-accepting capability conferred by the TBTN monomer.
| Evidence Dimension | Photocatalytic H2 Evolution Rate |
|---|---|
| Target Compound Data | 3CN-COF (containing TBTN): 73 μmol h−1 |
| Comparator Or Baseline | COFs with triazine/bipyridine acceptors; 2CN-COF (lower cyano content) |
| Quantified Difference | Achieved higher rate; qualitative superiority in electron-withdrawing character stated. |
| Conditions | Visible light irradiation, Knoevenagel condensation-derived COF |
Why This Matters
For researchers designing photocatalysts, selecting TBTN over other nitrile or N-heterocyclic monomers can directly enhance the H2 production rate, as shown by this 73 μmol h−1 benchmark.
- [1] Mi, Z., et al. (2023). Rational Design of Vinylene-Linked Covalent Organic Frameworks for Modulating Photocatalytic H2 Evolution. ChemSusChem, 16(11), e202300872. View Source
